molecular formula C7H15NO B1605852 4-Propylmorpholine CAS No. 23949-50-0

4-Propylmorpholine

Cat. No.: B1605852
CAS No.: 23949-50-0
M. Wt: 129.2 g/mol
InChI Key: NMILGIZTAZXMTM-UHFFFAOYSA-N
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Description

4-Propylmorpholine is an organic compound with the molecular formula C(7)H({15})NO. It belongs to the class of morpholine derivatives, which are characterized by a six-membered ring containing both nitrogen and oxygen atoms. This compound is known for its versatile applications in various fields, including organic synthesis, pharmaceuticals, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Propylmorpholine can be synthesized through several methods. One common approach involves the alkylation of morpholine with propyl halides. For instance, reacting morpholine with 1-bromopropane in the presence of a base such as potassium carbonate can yield this compound. The reaction typically occurs under reflux conditions in an organic solvent like acetonitrile.

Another method involves the reductive amination of 4-propylmorpholin-4-ol. This process includes the reduction of the corresponding ketone or aldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of morpholine.

Industrial Production Methods

In industrial settings, this compound is often produced via continuous flow processes to ensure high efficiency and yield. The use of automated reactors allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Propylmorpholine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert it into secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, aryl halides; reactions often require a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted morpholine derivatives depending on the substituent introduced.

Scientific Research Applications

4-Propylmorpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex morpholine derivatives.

    Biology: In biological studies, it serves as a ligand in the synthesis of bioactive molecules and enzyme inhibitors.

    Medicine: It is investigated for its potential pharmacological properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of agrochemicals, surfactants, and corrosion inhibitors.

Mechanism of Action

The mechanism by which 4-Propylmorpholine exerts its effects depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the morpholine ring can enhance the compound’s ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

4-Propylmorpholine can be compared with other morpholine derivatives, such as:

    4-Methylmorpholine: Similar structure but with a methyl group instead of a propyl group. It is commonly used as a solvent and catalyst in organic synthesis.

    4-Ethylmorpholine: Contains an ethyl group. It is used in the production of pharmaceuticals and agrochemicals.

    4-Butylmorpholine: Features a butyl group. It is employed in the synthesis of polymers and surfactants.

The uniqueness of this compound lies in its specific alkyl group, which can influence its reactivity and interaction with other molecules, making it suitable for particular applications where other morpholine derivatives may not be as effective.

Properties

IUPAC Name

4-propylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-3-8-4-6-9-7-5-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMILGIZTAZXMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80329903
Record name 4-propylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80329903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23949-50-0
Record name 4-propylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80329903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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